N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of appropriate thiadiazole precursors with tert-butyl isocyanate. One common method includes the following steps:
Preparation of Thiadiazole Precursor: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.
Formation of this compound: The thiadiazole precursor is then reacted with tert-butyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow precise control over reaction parameters such as temperature, pressure, and reagent concentrations.
Purification and Isolation: The final product is purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents under mild conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Urea derivatives with different substituents
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent.
Medicine: Explored for its potential anticancer activity, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It can disrupt essential biological pathways, such as DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)urea
- N-tert-Butyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
- N-tert-Butyl-N-(5-chloro-1,3,4-thiadiazol-2-yl)urea
Uniqueness
N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position of the thiadiazole ring may enhance its antimicrobial and anticancer properties compared to other similar compounds.
Properties
CAS No. |
793677-90-4 |
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Molecular Formula |
C9H16N4OS |
Molecular Weight |
228.32 g/mol |
IUPAC Name |
1-tert-butyl-1-(5-ethyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C9H16N4OS/c1-5-6-11-12-8(15-6)13(7(10)14)9(2,3)4/h5H2,1-4H3,(H2,10,14) |
InChI Key |
JDOKIRXUDXBPDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)N(C(=O)N)C(C)(C)C |
Origin of Product |
United States |
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